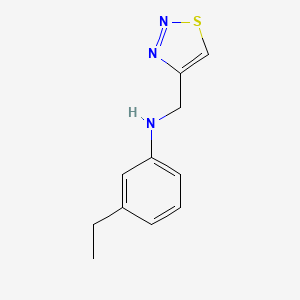
3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a chemical compound with the molecular formula C11H13N3S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of aniline derivatives with thiadiazole precursors. One common method includes the reaction of 3-ethyl aniline with 4-chloromethyl-1,2,3-thiadiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions .
Scientific Research Applications
3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The thiadiazole moiety is known to interact with metal ions and other biomolecules, which can disrupt cellular processes and lead to the desired therapeutic effects .
Comparison with Similar Compounds
3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can be compared with other thiadiazole derivatives such as:
- 4-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- 3-Propyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- 2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
These compounds share similar chemical structures but differ in their alkyl substituents, which can influence their biological activity and chemical reactivity. The unique combination of the ethyl group and the thiadiazole moiety in this compound contributes to its distinct properties and applications .
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
3-ethyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C11H13N3S/c1-2-9-4-3-5-10(6-9)12-7-11-8-15-14-13-11/h3-6,8,12H,2,7H2,1H3 |
InChI Key |
HBLWZLNWUMKEJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NCC2=CSN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine](/img/structure/B13258067.png)
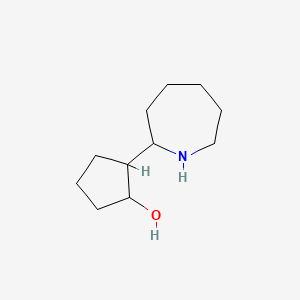
![Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13258088.png)
![2-[(Benzylsulfanyl)methyl]piperidine](/img/structure/B13258089.png)
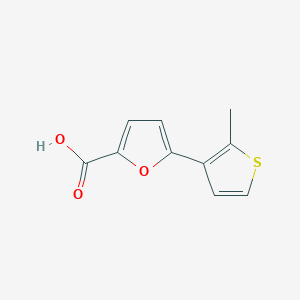
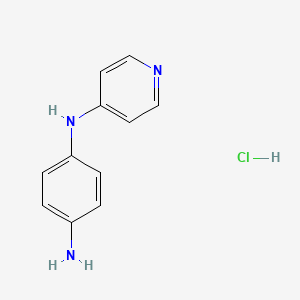
amine](/img/structure/B13258104.png)
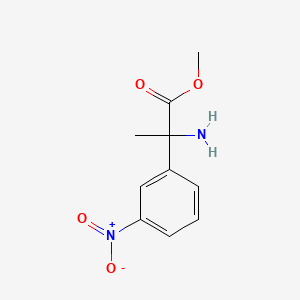


![2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine](/img/structure/B13258121.png)

![3-{[(4-Chlorophenyl)sulfanyl]methyl}piperidine](/img/structure/B13258141.png)
